ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is an organic compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl pyrazole-3-carboxylate with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals and materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in medicinal applications, where it can inhibit or modulate the function of target enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2,2-trifluoroethyl carbonate: Another compound containing the trifluoroethyl group, used in similar applications.
2,2,2-Trifluoroethyl methacrylate: Utilized in the production of polymers with unique properties.
N-2,2,2-Trifluoroethylisatin ketimines: Studied for their potential in constructing complex molecular frameworks.
Uniqueness
Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is unique due to its pyrazole ring structure combined with the trifluoroethyl group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its utility in scientific research and development.
Biological Activity
Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following features:
- Molecular Formula : C8H9F3N2O2
- Molecular Weight : Approximately 194.11 g/mol
- Functional Groups : It contains a pyrazole ring and a trifluoroethyl group, which enhances its lipophilicity and reactivity.
The presence of the trifluoroethyl group is particularly important as it acts as a strong electron-withdrawing substituent, influencing the compound's biological interactions and pharmacokinetics.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoroethyl group increases the compound's ability to penetrate biological membranes, which is crucial for its medicinal applications. This property allows it to modulate or inhibit specific enzymes or receptors involved in disease processes .
Biological Activities
Preliminary studies have indicated that this compound exhibits several promising biological activities:
- Anti-inflammatory : The pyrazole moiety is known for its anti-inflammatory properties.
- Analgesic : Potential analgesic effects have been suggested in various studies.
- Antimicrobial : Derivatives of this compound are being investigated for their antimicrobial properties .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anti-inflammatory | Exhibits potential to reduce inflammation | |
Analgesic | Suggested analgesic effects | |
Antimicrobial | Investigated for antimicrobial properties |
Case Study: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that compounds with trifluoromethyl groups showed enhanced activity against bacterial strains compared to their non-fluorinated counterparts. The mechanism was linked to increased membrane permeability and interaction with bacterial enzymes .
Table 2: Comparative Analysis of Pyrazole Derivatives
Compound Name | Activity (EC50) | Notes |
---|---|---|
This compound | 0.025 μM | High potency against specific pathogens |
Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate | 0.064 μM | Altered structure enhances activity |
Pyrazole-4-carboxylic acid | 0.577 μM | Less active; serves as a reference |
Synthesis and Applications
The synthesis of this compound typically involves the reaction of ethyl pyrazole-3-carboxylate with 2,2,2-trifluoroethyl bromide under basic conditions. This synthetic route allows for the production of high-purity compounds suitable for further biological testing .
Properties
IUPAC Name |
ethyl 1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-2-15-7(14)6-3-4-13(12-6)5-8(9,10)11/h3-4H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZPLXLJLZYVMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)CC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601155628 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 1-(2,2,2-trifluoroethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601155628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864016-41-0 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 1-(2,2,2-trifluoroethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1864016-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-3-carboxylic acid, 1-(2,2,2-trifluoroethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601155628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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